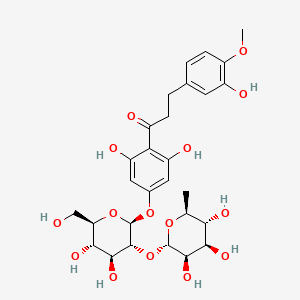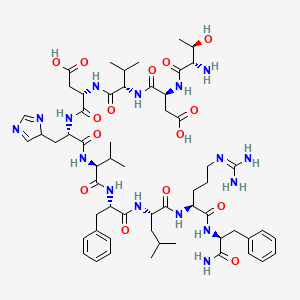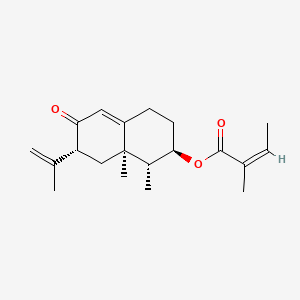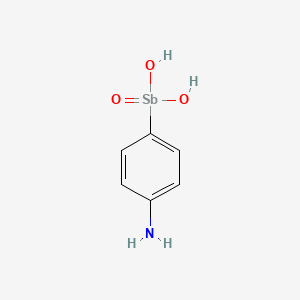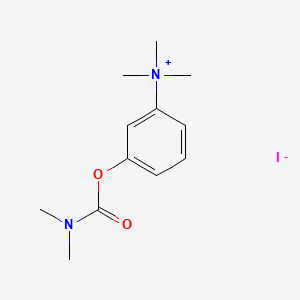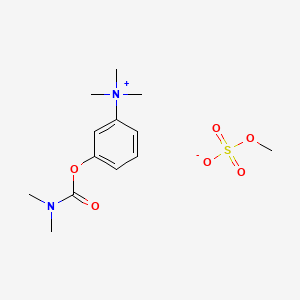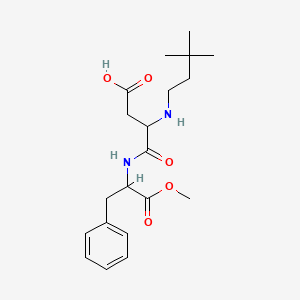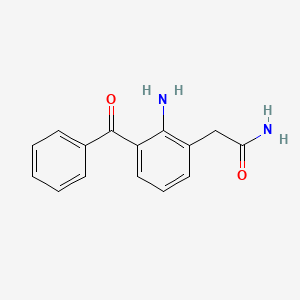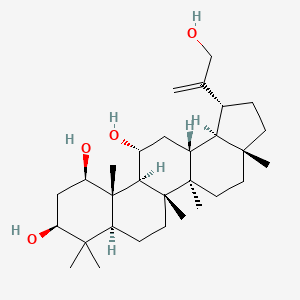
プロパセタモール塩酸塩
概要
説明
プロパセタモール塩酸塩は、パラセタモール(アセトアミノフェン)のプロドラッグであり、静脈内投与用に設計されています。これは、パラセタモールとジエチルグリシンをエステル化して形成され、水溶性が高く、静脈内投与に適しています。 この化合物は、主に鎮痛作用と解熱作用のために使用され、特にパラセタモールの経口投与が不可能な状況で使用されます .
科学的研究の応用
Propacetamol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and prodrug activation.
Biology: Investigated for its pharmacokinetics and metabolism in various biological systems.
Medicine: Widely used in clinical settings for pain and fever management, especially in postoperative care and for patients unable to take oral medications
Industry: Employed in the development of new analgesic formulations and drug delivery systems.
作用機序
プロパセタモール塩酸塩は、体内でパラセタモールに加水分解されます。パラセタモールは、痛みと発熱経路に関与するプロスタグランジンの合成を阻害することによって作用します。この阻害は、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2の抑制によって達成されます。 さらに、パラセタモールの作用機序には、セロトニン作動性下降ニューロン経路、L-アルギニン/一酸化窒素経路、カンナビノイドシステムなどの中枢神経系への影響が含まれます .
類似化合物:
パラセタモール(アセトアミノフェン): プロパセタモール塩酸塩の母体化合物であり、鎮痛剤および解熱剤として広く使用されています。
フェナセチン: パラセタモールに関連する古い鎮痛剤ですが、安全上の懸念からあまり使用されなくなりました。
ネフォパム: 別の非オピオイド鎮痛剤で、作用機序が異なります。
プロパセタモール塩酸塩の独自性: プロパセタモール塩酸塩の主な利点は、水溶性であるため、静脈内投与に適していることです。 これにより、作用の開始が速くなり、特に痛みと発熱の即時緩和が必要な臨床現場で有益です .
生化学分析
Biochemical Properties
Propacetamol Hydrochloride is hydrolyzed to paracetamol and then it presents a weak inhibition of COX-1 and COX-2 which is translated into a low anti-inflammatory activity . Therefore, in high inflammatory conditions, such as rheumatoid arthritis, these agents show limited in vivo suppression of inflammation and platelet activity .
Cellular Effects
The cellular effects of Propacetamol Hydrochloride are directly linked to the activity of paracetamol, which it is hydrolyzed to. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Molecular Mechanism
As Propacetamol Hydrochloride is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Metabolic Pathways
The metabolic pathways of Propacetamol Hydrochloride involve its hydrolysis to paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
準備方法
合成経路および反応条件: プロパセタモール塩酸塩の合成には、いくつかの重要な手順が含まれます。
アセチル化: パラセタモールは、極性非プロトン性溶媒中でクロロアセチルクロリドとアセチル化され、クロロ酢酸-4-アセチルアミノフェニルエステルを形成します。
アミノ化: このエステルは次に、ジエチルアミンとアミノ化されて、N,N-ジエチルグリシン4-アセチルアミノフェニルエステルを生成します。
工業生産方法: プロパセタモール塩酸塩の工業生産は、同様の合成経路に従いますが、スケーラビリティ、コスト効率、および環境への配慮を重視しています。このプロセスには、プロパセタモール塩酸塩を極性溶媒に溶解し、冷却速度と結晶成長温度を制御して特定の結晶形態を形成することが含まれます。 この方法は、化合物が安定し、保管が容易であり、大規模生産に適していることを保証します .
化学反応の分析
反応の種類: プロパセタモール塩酸塩は、以下を含むさまざまな化学反応を受けます。
加水分解: 体内で加水分解されてパラセタモールを放出します。
酸化と還元: これらの反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。
一般的な試薬と条件:
加水分解: 体内の血漿エステラーゼによって触媒されます。
酸化: 過酸化水素などの酸化剤を使用して誘導することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
生成された主要な生成物:
加水分解: パラセタモールとジエチルグリシンを生成します。
酸化と還元: 通常、特定の条件に応じて、少量の副生成物を生成します
4. 科学研究への応用
プロパセタモール塩酸塩は、科学研究で幅広い用途があります。
化学: エステルの加水分解とプロドラッグの活性化を研究するためのモデル化合物として使用されます。
生物学: さまざまな生物学的システムにおけるその薬物動態と代謝について調査されています。
類似化合物との比較
Paracetamol (Acetaminophen): The parent compound of propacetamol hydrochloride, used widely as an analgesic and antipyretic.
Phenacetin: An older analgesic related to paracetamol but less commonly used due to safety concerns.
Nefopam: Another non-opioid analgesic with a different mechanism of action.
Uniqueness of Propacetamol Hydrochloride: Propacetamol hydrochloride’s primary advantage is its water solubility, making it suitable for intravenous administration. This allows for rapid onset of action, which is particularly beneficial in clinical settings where immediate pain and fever relief are required .
特性
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYJNGARJPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216721 | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66532-86-3 | |
| Record name | Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propacetamol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPACETAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

